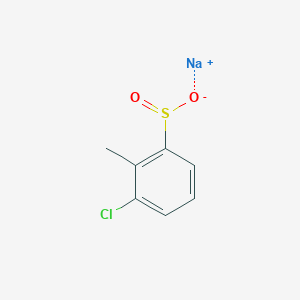
N-(5,6,7,8-Tetrahydroquinolin-6-ylidene)hydroxylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5,6,7,8-Tetrahydroquinolin-6-ylidene)hydroxylamine is a chemical compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(5,6,7,8-Tetrahydroquinolin-6-ylidene)hydroxylamine typically involves the reaction of 5,6,7,8-tetrahydroquinoline with hydroxylamine. The reaction is usually carried out under acidic or basic conditions to facilitate the formation of the desired product. Common reagents used in this synthesis include hydrochloric acid or sodium hydroxide, and the reaction is often conducted at elevated temperatures to increase the reaction rate.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to achieve higher yields and purity of the compound.
化学反応の分析
Types of Reactions
N-(5,6,7,8-Tetrahydroquinolin-6-ylidene)hydroxylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: It can be reduced to form more saturated derivatives.
Substitution: The hydroxylamine group can be substituted with other functional groups, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce tetrahydroquinoline derivatives.
科学的研究の応用
N-(5,6,7,8-Tetrahydroquinolin-6-ylidene)hydroxylamine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials and as a catalyst in chemical reactions.
作用機序
The mechanism of action of N-(5,6,7,8-Tetrahydroquinolin-6-ylidene)hydroxylamine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. Its hydroxylamine group can form reactive intermediates that interact with cellular components, leading to its biological effects.
類似化合物との比較
Similar Compounds
- N-(5,6,7-Trihydroquinolin-8-ylidene)arylaminonickel dichlorides
- N-(5,6,7-Trihydroquinolin-8-ylidene)arylaminopalladium dichloride complexes
Uniqueness
N-(5,6,7,8-Tetrahydroquinolin-6-ylidene)hydroxylamine is unique due to its specific structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for various research applications.
特性
分子式 |
C9H10N2O |
|---|---|
分子量 |
162.19 g/mol |
IUPAC名 |
(NE)-N-(7,8-dihydro-5H-quinolin-6-ylidene)hydroxylamine |
InChI |
InChI=1S/C9H10N2O/c12-11-8-3-4-9-7(6-8)2-1-5-10-9/h1-2,5,12H,3-4,6H2/b11-8+ |
InChIキー |
ZQCITWOMUIBVTA-DHZHZOJOSA-N |
異性体SMILES |
C\1CC2=C(C/C1=N/O)C=CC=N2 |
正規SMILES |
C1CC2=C(CC1=NO)C=CC=N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













![Ethyl2-methyl-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate](/img/structure/B13148135.png)
![2-propyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B13148137.png)

